molecular formula C9H7NO2S2 B1616688 3-(p-Hydroxyphenyl)rhodanine CAS No. 21346-21-4

3-(p-Hydroxyphenyl)rhodanine

Cat. No. B1616688
CAS RN: 21346-21-4
M. Wt: 225.3 g/mol
InChI Key: YUUFJQSSWHKSBR-UHFFFAOYSA-N
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Description

3-(p-Hydroxyphenyl)rhodanine, also known as 3-HP, is a heterocyclic aromatic compound containing a rhodanine ring. It is a derivative of rhodanine, a naturally occurring compound found in plants. 3-HP is a versatile compound that has been used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a fluorescent probe in biological research.

Scientific Research Applications

Anticancer Properties

Rhodanine derivatives, including “3-(p-Hydroxyphenyl)rhodanine”, have been studied for their potential anticancer properties . The structure-activity relationship of these derivatives and their molecular targets have been a focus of research, with the aim of designing new, effective small molecules with anticancer potential .

Antimicrobial Activity

Rhodanine derivatives have been used as antimicrobial agents . For instance, pyrazole-substituted derivatives bearing rhodanine-3-fatty acid moieties have been synthesized and analyzed for their antimicrobial activities against various gram-positive as well as gram-negative bacteria .

Antiviral Properties

Rhodanine derivatives have also been explored for their antiviral properties . These compounds could potentially be used in the development of new antiviral drugs.

Antitubercular Activity

Rhodanine derivatives have shown potential for antitubercular activity . This suggests that they could be used in the development of new treatments for tuberculosis.

Anti-inflammatory Properties

These compounds have also been studied for their anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antidiabetic Applications

Rhodanine derivatives, including “3-(p-Hydroxyphenyl)rhodanine”, have been used in the treatment of diabetic complications . For example, epalrestat (rhodanine-3-acetic acid) has been marketed in Japan since 1992 for the treatment of diabetic peripheral neuropathy .

properties

IUPAC Name

3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S2/c11-7-3-1-6(2-4-7)10-8(12)5-14-9(10)13/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUFJQSSWHKSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175614
Record name Rhodanine, 3-(p-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204844
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(p-Hydroxyphenyl)rhodanine

CAS RN

21346-21-4
Record name 3-(4-Hydroxyphenyl)-2-thioxo-4-thiazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21346-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhodanine, 3-(p-hydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021346214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhodanine, 3-(p-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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